molecular formula C26H34O11 B3419434 Isolariciresinol 9'-O-beta-D-glucoside CAS No. 143236-04-8

Isolariciresinol 9'-O-beta-D-glucoside

Cat. No.: B3419434
CAS No.: 143236-04-8
M. Wt: 522.5 g/mol
InChI Key: AHYOMNWKYGMYMB-PBJGOBETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolariciresinol 9’-O-beta-D-glucoside: is a lignan glycoside, a type of natural product found in various plants. It is known for its diverse biological activities and potential health benefits. This compound is characterized by its complex structure, which includes a glucoside moiety attached to the isolariciresinol core. It has been isolated from several plant species and is of significant interest in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isolariciresinol 9’-O-beta-D-glucoside typically involves the glycosylation of isolariciresinol with a suitable glucosyl donor. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation may use glucosyl halides or other activated glucosyl donors under acidic or basic conditions .

Industrial Production Methods: Industrial production of Isolariciresinol 9’-O-beta-D-glucoside may involve the extraction and purification from plant sources, such as the roots and bark of Oplopanax horridus. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Isolariciresinol 9’-O-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, Isolariciresinol 9’-O-beta-D-glucoside is used as a reference compound for the study of lignan glycosides. It serves as a model for understanding the synthesis and reactivity of similar compounds .

Biology: Biologically, this compound exhibits antioxidant, anti-inflammatory, and anticancer properties. It is studied for its potential to modulate various biological pathways and its effects on cellular processes .

Medicine: In medicine, Isolariciresinol 9’-O-beta-D-glucoside is investigated for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to interact with molecular targets makes it a promising candidate for drug development .

Industry: Industrially, this compound is used in the development of nutraceuticals and functional foods. Its health benefits make it an attractive ingredient for products aimed at improving human health .

Mechanism of Action

The mechanism of action of Isolariciresinol 9’-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects reduce the production of pro-inflammatory cytokines . Additionally, it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Comparison with Similar Compounds

  • Pinoresinol 4’-O-beta-D-glucopyranoside
  • 5,5’-Dimethoxylariciresinol 4’-O-beta-D-glucopyranoside
  • Syringaresinol 4,4’-di-O-beta-D-glucoside

Comparison: Isolariciresinol 9’-O-beta-D-glucoside is unique due to its specific glucoside attachment and its distinct biological activities. Compared to similar compounds, it may exhibit different levels of antioxidant and anti-inflammatory properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-[[7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYOMNWKYGMYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isolariciresinol 9'-O-beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63358-12-3
Record name Isolariciresinol 9'-O-beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

135 - 138 °C
Record name Isolariciresinol 9'-O-beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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